molecular formula C25H24O6 B282028 3-[3-(benzyloxy)-4-methoxyphenyl]-1-(2-hydroxy-4,6-dimethoxyphenyl)-2-propen-1-one

3-[3-(benzyloxy)-4-methoxyphenyl]-1-(2-hydroxy-4,6-dimethoxyphenyl)-2-propen-1-one

Cat. No.: B282028
M. Wt: 420.5 g/mol
InChI Key: NXHJAZOWUGWKMU-PKNBQFBNSA-N
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Description

3-[3-(benzyloxy)-4-methoxyphenyl]-1-(2-hydroxy-4,6-dimethoxyphenyl)-2-propen-1-one is a complex organic compound with a molecular formula of C({17})H({18})O(_{7}) This compound is known for its unique structural features, which include benzyloxy, methoxy, and hydroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(benzyloxy)-4-methoxyphenyl]-1-(2-hydroxy-4,6-dimethoxyphenyl)-2-propen-1-one typically involves multiple steps. One common method involves the condensation of 3-(benzyloxy)-4-methoxybenzaldehyde with 2-hydroxy-4,6-dimethoxyacetophenone in the presence of a base such as potassium hydroxide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions for several hours. The resulting product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, industrial processes may employ advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[3-(benzyloxy)-4-methoxyphenyl]-1-(2-hydroxy-4,6-dimethoxyphenyl)-2-propen-1-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Compounds with substituted benzyloxy or methoxy groups.

Scientific Research Applications

3-[3-(benzyloxy)-4-methoxyphenyl]-1-(2-hydroxy-4,6-dimethoxyphenyl)-2-propen-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[3-(benzyloxy)-4-methoxyphenyl]-1-(2-hydroxy-4,6-dimethoxyphenyl)-2-propen-1-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dihydroxy-3,6-dimethoxyphenyl-3-hydroxy-4-methoxybenzyl ketone
  • 5,7-Dihydroxy-3-(3-methoxy-4-hydroxyphenyl)-2-propen-1-one

Uniqueness

Compared to similar compounds, 3-[3-(benzyloxy)-4-methoxyphenyl]-1-(2-hydroxy-4,6-dimethoxyphenyl)-2-propen-1-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzyloxy and methoxy groups, in particular, contribute to its stability and solubility, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H24O6

Molecular Weight

420.5 g/mol

IUPAC Name

(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxy-3-phenylmethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C25H24O6/c1-28-19-14-21(27)25(24(15-19)30-3)20(26)11-9-17-10-12-22(29-2)23(13-17)31-16-18-7-5-4-6-8-18/h4-15,27H,16H2,1-3H3/b11-9+

InChI Key

NXHJAZOWUGWKMU-PKNBQFBNSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2OC)OC)O)OCC3=CC=CC=C3

SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O)OCC3=CC=CC=C3

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O)OCC3=CC=CC=C3

Origin of Product

United States

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